(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol
Overview
Description
“(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1447607-61-5 . It has a molecular weight of 211.57 and its IUPAC name is (4-chloro-6-(trifluoromethyl)pyridin-2-yl)methanol . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is 1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is a white to yellow solid . The compound’s unique physicochemical properties are derived from the presence of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen .
Scientific Research Applications
Pharmaceutical Research
Trifluoromethylpyridines, including compounds like (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol , are often explored for their potential in pharmaceutical applications. For instance, they can be used as activators for receptors such as the glucagon-like peptide 1 receptor (GLP-1R), which plays a role in glucose metabolism and could be beneficial in treating conditions like diabetes .
Chemical Synthesis
These compounds serve as model substrates for regioexhaustive functionalization, which is a process used in organic synthesis to introduce various functional groups into molecules in a controlled manner .
Crop Protection
The development of fluorinated organic chemicals, including trifluoromethylpyridines, is significant in the crop protection industry. They are used in the synthesis of pesticides, with over 50% of pesticides launched in recent decades being fluorinated .
Cell Research
Compounds with trifluoromethyl groups are involved in research related to cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism. These studies are crucial for understanding various cellular processes and diseases .
Synthetic Chemistry
Trifluoromethylpyridines are used in synthetic chemistry to introduce trifluoromethyl groups into other molecules. This is typically achieved through methods such as halogen exchange, which can involve an exchange between chlorine and fluorine atoms .
Safety and Hazards
The safety information for “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
It is known that molecules with a -cf3 group can influence the inhibition of the reverse transcriptase enzyme, which is a key player in the replication of retroviruses .
Result of Action
It is suggested that molecules with a -cf3 group can enhance drug potency, potentially leading to more effective inhibition of target enzymes .
properties
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACHFVIBFCZRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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